molecular formula C20H15NO3S B5600055 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5600055
M. Wt: 349.4 g/mol
InChI Key: PLAYKUWVDUZLED-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound that features a benzothiazole moiety linked to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs. Substitution reactions could introduce a variety of functional groups, altering the compound’s properties .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    S-(1,3-benzothiazol-2-yl) O-phenyl thiocarbonate: This compound shares the benzothiazole moiety but differs in its overall structure and functional groups.

    AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile): This compound also contains a benzothiazole group and is known for its inhibitory effects on the JNK signaling pathway.

Uniqueness

3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its combination of the benzothiazole and chromenone structures, which may confer distinct chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-12(2)11-23-14-8-7-13-9-15(20(22)24-17(13)10-14)19-21-16-5-3-4-6-18(16)25-19/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAYKUWVDUZLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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